molecular formula C28H42O7 B055387 Hemibrevetoxin B CAS No. 122271-91-4

Hemibrevetoxin B

Cat. No.: B055387
CAS No.: 122271-91-4
M. Wt: 490.6 g/mol
InChI Key: HINDCSLBLBWIIV-HWFPZXRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioguanine is a purine analogue antineoplastic agent primarily used in the treatment of acute nonlymphocytic leukemias. It is a 6-thiopurine analogue of the naturally occurring purine bases hypoxanthine and guanine. Thioguanine was first synthesized and entered into clinical trials more than 30 years ago .

Preparation Methods

Thioguanine can be synthesized using various methods. One common method involves using 2,9-diacetyl guanine or 2-acetyl guanine as the starting raw material. The reaction involves sulfidizing these compounds with phosphorus pentasulfide in a pyridine solution, with a slight catalyst. This method is known for its mild reaction conditions, simple operation, and high yield of up to 75 percent .

Chemical Reactions Analysis

Thioguanine undergoes several types of chemical reactions, including:

    Oxidation: Thioguanine can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: Thioguanine can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Thioguanine has a wide range of scientific research applications:

Mechanism of Action

Thioguanine exerts its effects by competing with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses. This incorporation into DNA and RNA results in the blockage of synthesis and metabolism of purine nucleotides, thereby inhibiting cell division and growth .

Comparison with Similar Compounds

Thioguanine is part of the thiopurine family, which includes similar compounds such as:

Properties

CAS No.

122271-91-4

Molecular Formula

C28H42O7

Molecular Weight

490.6 g/mol

IUPAC Name

2-[[(1S,3R,6S,7R,9S,12R,14S,15S,17R,19R)-7-[(3Z)-hexa-3,5-dienyl]-6,15-dihydroxy-6,12-dimethyl-2,8,13,18-tetraoxatetracyclo[10.8.0.03,9.014,19]icosan-17-yl]methyl]prop-2-enal

InChI

InChI=1S/C28H42O7/c1-5-6-7-8-9-24-27(3,31)12-10-21-22(33-24)11-13-28(4)25(34-21)16-23-26(35-28)20(30)15-19(32-23)14-18(2)17-29/h5-7,17,19-26,30-31H,1-2,8-16H2,3-4H3/b7-6-/t19-,20+,21-,22+,23-,24-,25+,26+,27+,28-/m1/s1

InChI Key

HINDCSLBLBWIIV-HWFPZXRZSA-N

SMILES

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

Isomeric SMILES

C[C@@]12CC[C@H]3[C@@H](CC[C@]([C@H](O3)CC/C=C\C=C)(C)O)O[C@H]1C[C@@H]4[C@@H](O2)[C@H](C[C@H](O4)CC(=C)C=O)O

Canonical SMILES

CC12CCC3C(CCC(C(O3)CCC=CC=C)(C)O)OC1CC4C(O2)C(CC(O4)CC(=C)C=O)O

Synonyms

hemibrevetoxin B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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